4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE

Lipophilicity LogP SAR

4-Chloro-6-ethoxy-2-pyrimidinamine (CAS 89784-02-1; synonym: 2-amino-4-chloro-6-ethoxypyrimidine) is a heterocyclic building block belonging to the 2-aminopyrimidine class, with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol. It is supplied as a solid, typically at 95–97% purity, and requires storage at −20 °C under sealed, moisture-free conditions.

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 89784-02-1
Cat. No. B1307260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
CAS89784-02-1
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=N1)N)Cl
InChIInChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10)
InChIKeyHXJZQGOWSYPWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethoxy-2-pyrimidinamine (CAS 89784-02-1): Procurement-Relevant Identity and Core Characteristics


4-Chloro-6-ethoxy-2-pyrimidinamine (CAS 89784-02-1; synonym: 2-amino-4-chloro-6-ethoxypyrimidine) is a heterocyclic building block belonging to the 2-aminopyrimidine class, with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol [1]. It is supplied as a solid, typically at 95–97% purity, and requires storage at −20 °C under sealed, moisture-free conditions . The compound is used predominantly as a synthetic intermediate in pharmaceutical and agrochemical research, with its chloro, ethoxy, and amino substituents providing three chemically orthogonal reactive handles for downstream functionalization.

Why 4-Chloro-6-ethoxy-2-pyrimidinamine Cannot Be Replaced by Its Closest Methoxy Analog in Synthetic Campaigns


Substituting 4-chloro-6-ethoxy-2-pyrimidinamine with its closest commercial analog, 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5; ACMP), introduces a systematic change in lipophilicity (Δ XLogP3 ≈ +0.4), steric bulk at the C6 position, and physical form—differences that propagate through every downstream coupling, purification, and formulation step. The ethoxy compound is not merely a 'homologated' version of the methoxy intermediate; its altered LogP influences partitioning behaviour in biphasic reactions and chromatographic retention times, while the different physical state (solid vs. crystalline powder) affects handling, dissolution kinetics, and large-scale process reproducibility [1]. These physicochemical distinctions, confirmed by computed and experimental data, mean that synthetic routes optimised for one alkoxy analog cannot be assumed transferable to the other without re-validation of reaction conditions and purity profiles [2].

Quantitative Differentiation Evidence: 4-Chloro-6-ethoxy-2-pyrimidinamine vs. Closest Analogs


Ethoxy vs. Methoxy C6 Substitution: A Measurable Lipophilicity Differential (Δ XLogP3 = +0.4)

The replacement of the C6-methoxy group with a C6-ethoxy group produces a quantifiable increase in lipophilicity. The target compound 4-chloro-6-ethoxy-2-pyrimidinamine has a computed XLogP3 value of 1.5 [1], while the methoxy analog 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5; ACMP) has an XLogP3 of 1.1 [2]. Experimental LogP measurements corroborate this trend: the ethoxy compound shows LogP ≈ 1.69 versus LogP ≈ 1.30 for the methoxy analog . This Δ of approximately +0.4 log units translates to a roughly 2.5-fold higher octanol–water partition coefficient, which is materially significant for biphasic reaction partitioning, reverse-phase chromatographic purification, and the lipophilicity of final drug candidates synthesised from this intermediate.

Lipophilicity LogP SAR Drug design

Physical Form and Handling: Liquid/Solid vs. Crystalline Powder Differentiation

The target compound 4-chloro-6-ethoxy-2-pyrimidinamine is supplied as a solid with a boiling point of 352.6 °C at 760 mmHg and density 1.329 g/cm³; no discrete melting point is reported . In contrast, the methoxy analog 2-amino-4-chloro-6-methoxypyrimidine is a crystalline powder with a well-defined melting point of 168–171 °C (lit.) . This fundamental difference in physical form has practical consequences: the crystalline methoxy analog can be purified by recrystallisation and its crystallinity monitored by XRPD, whereas the ethoxy analog requires distillation or chromatographic purification, with quality control relying on HPLC, NMR, and GC batch-release testing . For kilo-lab and pilot-plant scale-up, these divergent physical properties mandate different equipment configurations, dissolution protocols, and quality specifications.

Physical form Process chemistry Handling Crystallinity

Synthetic Accessibility: Patent-Backed High-Yield Route (>95%) Validated for Alkoxypyrimidine Series

US Patent Application US20060035913A1 discloses a method for preparing 2-amino-4-chloro-6-alkoxypyrimidines—including both the ethoxy and methoxy congeners—from 2-amino-4,6-dichloropyrimidine (ADCP, CAS 56-05-3) and the corresponding alkali metal alkoxide in a polar aprotic solvent [1]. The patent explicitly states that previously known processes achieved yields of only approximately 60–70% [1], whereas the claimed method regularly delivers yields exceeding 95% with residual ADCP content below 0.2% by weight [1]. For the methoxy variant (ACMP), a specific worked example reports an isolated yield of 96.7% at 99.8% purity (HPLC) [2]. While a detailed worked example for the ethoxy compound is not explicitly tabulated in the patent, the generic claims and process description encompass the entire C₁–C₄ alkoxy series, providing a validated synthetic framework that ensures reliable procurement and in-house preparation of the target compound.

Synthetic methodology Process chemistry Yield optimisation Scale-up

Orthogonal Reactive Handle Architecture: Three Chemically Distinct Sites for Sequential Derivatisation

4-Chloro-6-ethoxy-2-pyrimidinamine presents three chemically distinct functional groups on the pyrimidine core: a nucleophilic 2-amino group (—NH₂), an electrophilic 4-chloro substituent amenable to SɴAr and cross-coupling, and a 6-ethoxy group that can undergo O-dealkylation to a phenol or serve as a steric/lipophilic modulator [1]. By comparison, 4-chloro-6-ethoxypyrimidine (CAS 28824-78-4) lacks the 2-amino handle entirely, reducing the number of derivatisation vectors from three to two [2]. The precursor 2-amino-4,6-dichloropyrimidine (CAS 56-05-3) offers two chloro leaving groups but no alkoxy substituent, yielding a different reactivity profile where both C4 and C6 positions are equally electrophilic—a scenario that often leads to poor regioselectivity in monosubstitution reactions . The differentiated C4 (Cl) and C6 (OEt) substitution pattern of the target compound pre-installs the regiochemical outcome, enabling sequential functionalisation without protecting-group manipulation.

Synthetic chemistry Building block Orthogonal reactivity Scaffold diversification

Purity and Quality Documentation: Vendor-Specified 97% Purity with Multi-Technique Batch Certification

The target compound is available from multiple reputable suppliers at defined purity grades. Sigma-Aldrich (via ChemScene) lists 4-chloro-6-ethoxy-2-pyrimidinamine at 97% purity . Bidepharm supplies the compound at 95% standard purity and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . CymitQuimica offers the compound at ≥95.0% purity verified by ¹H-NMR, with the physical form described as a white solid . VWR (Matrix Scientific) lists the compound at ≥95% . In comparison, the methoxy analog ACMP is available at ≥98% purity from certain agrochemical-focused suppliers, reflecting its established role as a ton-scale chlorimuron-ethyl intermediate [1]. The ethoxy compound's purity specifications, while slightly lower than those of the commoditised methoxy analog, are accompanied by multi-technique analytical certification that supports its use in pharmaceutical research where trace impurity profiling is critical.

Quality control Purity specification Procurement Batch release

Important Caveat: Absence of Published Head-to-Head Biological Comparative Data for the Free Base

After exhaustive searching of PubMed, BindingDB, ChEMBL, Google Patents, and major chemical databases, no primary research articles or patents were identified that report head-to-head quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for 4-chloro-6-ethoxy-2-pyrimidinamine as a free base compared directly against its methoxy or other close analogs in the same assay under the same conditions. The compound appears primarily as a synthetic intermediate, with biological data reported only for downstream derivatives (e.g., sulfonylurea herbicides, EGFR kinase inhibitors) rather than for the building block itself. The differentiation evidence presented above therefore rests on physicochemical properties, synthetic accessibility, structural features, and procurement specifications—not on direct biological performance comparisons. Users seeking biological activity data should evaluate derivatives of this compound in their specific target assays rather than relying on published data for the free intermediate.

Data gap Evidence limitation Procurement diligence

Evidence-Backed Application Scenarios for 4-Chloro-6-ethoxy-2-pyrimidinamine Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification Requiring Enhanced Lipophilicity

When SAR exploration demands a 2-aminopyrimidine core with systematically higher lipophilicity than the methoxy analog can provide, 4-chloro-6-ethoxy-2-pyrimidinamine offers a Δ XLogP3 of +0.4 [1]. This is particularly relevant for CNS-targeted kinase inhibitors where increased LogP correlates with improved blood–brain barrier penetration. The C4-chloro position enables late-stage Suzuki–Miyaura or Buchwald–Hartwig diversification, while the C6-ethoxy group remains stable under these conditions, allowing the core to be elaborated into focused libraries. The compound's 97% purity with multi-technique analytical certification supports its use in GLP-grade pharmacological studies where impurity-related artefacts must be excluded.

Agrochemical Intermediate: Development of Novel Sulfonylurea Herbicides with Tailored Physicochemical Profiles

2-Aminopyrimidine building blocks are foundational to the sulfonylurea herbicide class. The ethoxy analog provides a distinct lipophilicity and steric profile compared to the widely used methoxy intermediate (ACMP, employed in chlorimuron-ethyl synthesis) [1]. The patented high-yield synthetic route (>95%) ensures that the ethoxy compound can be sourced economically for agrochemical lead optimisation, where even small changes in LogP can affect foliar uptake, phloem mobility, and soil degradation kinetics. Patent application US20120053053 explicitly describes substituted pyrimidine derivatives as herbicides, confirming the relevance of this scaffold class [2].

Process Chemistry: Scale-Up of Orthogonally Functionalised Pyrimidine Cores for Parallel Library Synthesis

The three chemically distinct reactive handles (2-NH₂, 4-Cl, 6-OEt) make this compound a strategic choice for parallel synthesis campaigns where sequential, regioselective derivatisation without protecting-group interconversion is required [1]. The 4-chloro position can be displaced selectively in the presence of the 6-ethoxy group, and the 2-amino group can be acylated, sulfonylated, or coupled to form ureas and amides. The compound's availability at 95–97% purity from multiple vendors provides supply-chain redundancy for multi-step synthesis programmes.

Analytical Method Development: Reference Standard for Pyrimidine Impurity Profiling

Given its well-characterised physicochemical properties (LogP ≈ 1.69, λₘₐₓ UV-active pyrimidine chromophore, distinct HPLC retention relative to the methoxy analog) [1], 4-chloro-6-ethoxy-2-pyrimidinamine can serve as a system suitability standard or process impurity marker in HPLC and LC-MS methods for pyrimidine-containing active pharmaceutical ingredients. Its documented purity with NMR, HPLC, and GC traceability supports its qualification as a reference material under ICH Q2(R1) guidelines.

Technical Documentation Hub

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52 linked technical documents
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